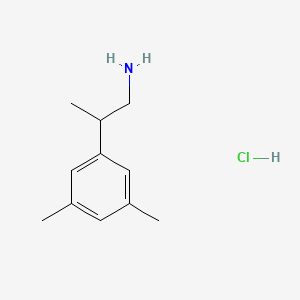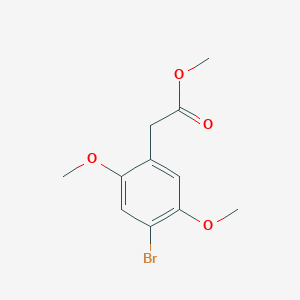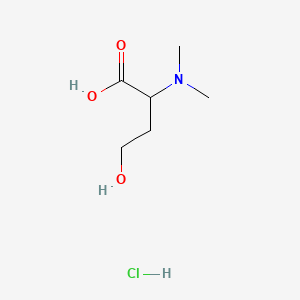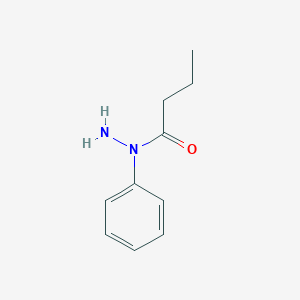
(R)-3-(2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetamido)-N,4-dimethylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and an acetamido group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by sulfonylation to introduce the sulfonyl group. The piperidine ring is often prepared through the hydrogenation of pyridine derivatives. The final step involves the coupling of these intermediates with an acetamido group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, specific solvents (e.g., dichloromethane), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole and piperidine derivatives, such as:
- (3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-piperidinyl)acetamide
- N-(4-methylpiperidin-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
The uniqueness of (3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H33N5O4S |
|---|---|
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
(3R)-3-[[2-[1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]acetyl]amino]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C19H33N5O4S/c1-13(2)16(11-18(25)20-4)21-19(26)10-15-6-8-24(9-7-15)29(27,28)17-12-23(5)22-14(17)3/h12-13,15-16H,6-11H2,1-5H3,(H,20,25)(H,21,26)/t16-/m1/s1 |
InChI-Schlüssel |
XARIPEBIROIURX-MRXNPFEDSA-N |
Isomerische SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)CC(=O)N[C@H](CC(=O)NC)C(C)C)C |
Kanonische SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)CC(=O)NC(CC(=O)NC)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)


![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)


![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)

![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)
